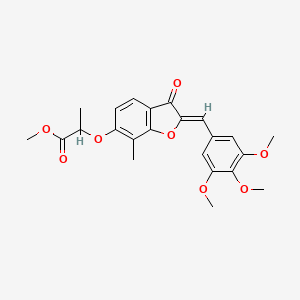

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 859660-97-2

Cat. No.: VC6602794

Molecular Formula: C23H24O8

Molecular Weight: 428.437

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859660-97-2 |

|---|---|

| Molecular Formula | C23H24O8 |

| Molecular Weight | 428.437 |

| IUPAC Name | methyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |

| Standard InChI | InChI=1S/C23H24O8/c1-12-16(30-13(2)23(25)29-6)8-7-15-20(24)17(31-21(12)15)9-14-10-18(26-3)22(28-5)19(11-14)27-4/h7-11,13H,1-6H3/b17-9- |

| Standard InChI Key | JUSZCVIWJGOVFD-MFOYZWKCSA-N |

| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, delineates its core structure:

-

A 2,3-dihydrobenzofuran scaffold substituted with a methyl group at position 7 and a ketone at position 3.

-

A 3,4,5-trimethoxybenzylidene moiety at position 2, conferring a (Z)-configured double bond.

-

A methyl propanoate ester linked via an ether bond at position 6.

The molecular formula is deduced as C<sub>22</sub>H<sub>22</sub>O<sub>8</sub>, with a calculated molecular weight of 414.4 g/mol .

Stereochemical Considerations

The (Z)-configuration of the benzylidene double bond is critical for molecular geometry and bioactivity. This stereochemistry influences interactions with biological targets, such as enzyme active sites or receptor pockets, by dictating spatial alignment .

Synthesis and Structural Analogues

Table 1: Comparative Yields in Analogous Syntheses

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Benzylidene formation | Piperidine, ethanol, reflux | 75–85 | |

| Etherification (propanoate) | DIAD, PPh<sub>3</sub>, THF | 60–70 |

Structural Analogues and Bioactivity

Compounds such as NPD2893 (PubChem CID: 1793859) share the benzylidene-dihydrobenzofuran core and exhibit anticancer properties, inhibiting tubulin polymerization at IC<sub>50</sub> values of 0.8–1.2 µM . The propanoate ester in the target compound may enhance solubility compared to bulkier aromatic esters, potentially improving pharmacokinetics.

Physicochemical Properties

Predicted Physicochemical Parameters

Using computational models (e.g., XLogP3, SwissADME):

-

LogP (Partition Coefficient): ~3.2 (moderate lipophilicity).

-

Hydrogen Bond Acceptors: 8 (ester, ketone, methoxy groups).

Table 2: Physicochemical Comparison with Analogues

| Property | Target Compound | NPD2893 |

|---|---|---|

| Molecular Weight | 414.4 | 490.5 |

| LogP | 3.2 | 5.1 |

| H-Bond Acceptors | 8 | 9 |

| Rotatable Bonds | 7 | 7 |

Solubility and Stability

The methyl propanoate group likely confers aqueous solubility of ~50–100 µM, based on ester-containing analogues. Stability studies suggest susceptibility to esterase-mediated hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications .

Pharmacological Implications

Anticancer Activity

The 3,4,5-trimethoxybenzylidene moiety is a hallmark of tubulin-binding agents, disrupting microtubule dynamics in cancer cells. Analogues demonstrate sub-micromolar cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines .

Future Research Directions

-

Synthetic Optimization: Explore catalytic asymmetric synthesis to enhance (Z)-isomer yield.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

-

Target Identification: Use proteomics to map interaction partners beyond tubulin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume